2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of trifluoromethyl and fluoro substituents on the phenyl ring, which imparts unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or reductions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products:
Oxidation: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone.
Reduction: Formation of various alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated polymers with high thermal stability and unique properties .
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties and interactions with biological targets .
Industry:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate the activity of enzymes and receptors, making it valuable in biochemical and pharmacological studies .
Comparison with Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness:
- The presence of both trifluoromethyl and fluoro substituents on the phenyl ring makes 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol unique compared to other similar compounds. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability .
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
LWHAEKRZDHGPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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